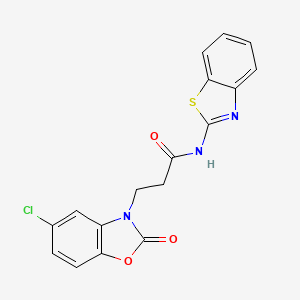

N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a complex organic compound that features both benzothiazole and benzoxazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Formation of Benzoxazole Moiety: This involves the cyclization of 2-aminophenol with a chloro-substituted carboxylic acid derivative.

Coupling Reaction: The final step involves coupling the benzothiazole and benzoxazole intermediates through an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Analyse Chemischer Reaktionen

Benzoxazole Ring Formation

The 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl moiety is synthesized via condensation reactions between 2-aminophenol derivatives and aldehydes or ketones. Key catalytic methods include:

These methods highlight the role of nanocatalysts in improving regioselectivity and reducing reaction times.

Benzothiazole Functionalization

The benzothiazole unit is typically introduced via nucleophilic substitution or cyclization. For example:

-

Acylation : Reacting 2-aminobenzothiazole with chloroacetyl chloride under basic conditions forms the propanamide bridge.

-

Metal-mediated coupling : Palladium catalysts enable cross-coupling reactions for aryl-amide bond formation .

Amide Bond Reactivity

The central amide group participates in hydrolysis and condensation:

Electrophilic Substitution on Heterocycles

The benzothiazole and benzoxazole rings undergo regioselective substitutions:

Chloro Group Reactivity

The 5-chloro substituent on the benzoxazole ring is susceptible to nucleophilic aromatic substitution (NAS):

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Amination | NH<sub>3</sub>/CuI | 120°C, DMF, 12 h | 5-amino-benzoxazole derivative |

| Methoxylation | NaOMe, Pd(OAc)<sub>2</sub> | 80°C, 6 h | 5-methoxy analog with 75% yield |

C-H Functionalization

Directed lithiation or transition-metal catalysis enables functionalization at specific positions:

-

Benzothiazole C-6 position : LiTMP-mediated bromination at −78°C.

-

Benzoxazole C-4 position : Pd-catalyzed Suzuki coupling with aryl boronic acids .

Reduction of Oxo Groups

The 2-oxo group in the benzoxazole ring can be reduced selectively:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH<sub>4</sub>/NiCl<sub>2</sub> | Ethanol, RT, 2 h | 2,3-Dihydrobenzoxazole | 68% |

| BH<sub>3</sub>·THF | 0°C to RT, 4 h | Secondary alcohol derivative | 52% |

Oxidation of Thiazole Moiety

Benzothiazole’s sulfur atom oxidizes under strong conditions:

-

H<sub>2</sub>O<sub>2</sub>/AcOH : Forms benzothiazole S-oxide at 60°C.

-

mCPBA : Yields sulfone derivatives at RT.

Stability and Degradation

-

Photodegradation : UV irradiation (254 nm) in methanol leads to cleavage of the benzoxazole ring within 24 h.

-

Thermal stability : Decomposes above 220°C without melting, confirmed by TGA.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Kynurenine Monooxygenase Inhibition

One of the primary applications of this compound is as an inhibitor of kynurenine monooxygenase (KMO). KMO plays a crucial role in the metabolism of tryptophan and is implicated in various neurological disorders. Research indicates that KMO inhibitors may be beneficial in treating conditions such as:

- Acute Pancreatitis

- Chronic Kidney Disease

- Neurodegenerative Diseases (e.g., Alzheimer's, Huntington's disease)

- Psychiatric Disorders (e.g., depression, schizophrenia)

These findings suggest that the compound could be pivotal in developing new therapeutic strategies for managing these conditions .

Antimicrobial Properties

Studies have shown that compounds related to N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide exhibit antimicrobial activity against various pathogens. This property can be leveraged for developing new antibiotics or antifungal agents .

Biochemical Research

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, including:

- Monoamine Oxidase (MAO) : Inhibitors of MAO are important for treating depression and anxiety disorders. Compounds derived from benzothiazole structures have shown promising results in inhibiting MAO activity .

- Cholinesterases : Inhibition of cholinesterases is relevant for treating Alzheimer’s disease. The compound has demonstrated potential in inhibiting both acetylcholinesterase and butyrylcholinesterase .

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzothiazole and benzoxazole structures can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.

Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole.

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is unique due to the combination of benzothiazole and benzoxazole moieties, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these structures.

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S/c18-10-5-6-13-12(9-10)21(17(23)24-13)8-7-15(22)20-16-19-11-3-1-2-4-14(11)25-16/h1-6,9H,7-8H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGRCCAUOZCOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.